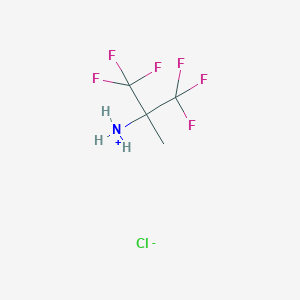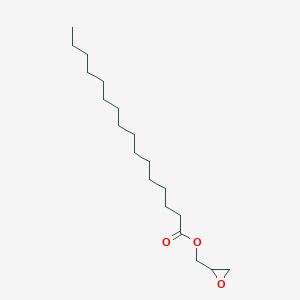
Glycidyl Palmitate
説明
Glycidyl Palmitate: A Comprehensive Analysis
Glycidyl palmitate is a type of glycidyl ester (GE), which is a process contaminant found in refined edible oils, particularly palm oil. These esters are formed during the deodorization step of the oil refining process, which involves high temperatures. The synthesis of glycidyl esters, including glycidyl palmitate, can occur through the reaction of diacylglycerols (DAG) and monoacylglycerols (MAG) at temperatures above 200°C, with the elimination of a fatty acid. This process is influenced by the content of DAG in the oil and the temperature during the deodorization step . Additionally, glycidyl nitrate (GN) is mentioned as a monomer for the synthesis of energetic binders, which indicates the versatility of glycidyl compounds in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of glycidyl palmitate consists of a glycidyl group, which is an epoxide, esterified with palmitic acid. The presence of the epoxide group is crucial as it is highly reactive and can undergo various ring-opening reactions. This reactivity is exploited in post-polymerization modification reactions of poly(glycidyl methacrylate)s, where the epoxide groups are opened to introduce different functionalities . The structure of glycidyl esters has been confirmed using spectroscopic techniques such as Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Glycidyl esters, including glycidyl palmitate, can undergo several chemical reactions due to the presence of the reactive epoxide group. These reactions include nucleophilic ring-opening by amines, thiols, azides, acids, and water, leading to various functionalized products . During high-temperature heating, glycidyl esters can degrade, primarily decomposing into monoacylglycerol via a ring-opening reaction, followed by further hydrolysis into fatty acids and glycerol .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl palmitate are influenced by the conditions during the oil refining process. High temperatures and the presence of diacylglycerols contribute to the formation of glycidyl esters. The degradation of these esters is also temperature-dependent, with higher temperatures leading to a decrease in their content . The presence of glycidyl esters in refined oils can be detected and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and FTIR-chemometrics .
科学的研究の応用
1. Impact on Insulin-stimulated Pathways
Research indicates that palmitate, a saturated free fatty acid, can reduce insulin-stimulated glycogen synthesis in C2C12 skeletal muscle cells. This effect is attributed to palmitate's influence on protein kinase B (PKB) phosphorylation without affecting insulin receptor substrate-1 (IRS-1) function, potentially involving ceramide, a derivative of palmitate (Schmitz‐Peiffer, Craig, & Biden, 1999).
2. Role in Thermo-oxidative Stability and Glycidyl Ester Content during Frying
A study examining the effect of water content in food on glycidyl esters during frying with palm oil revealed that the raw material significantly influences polymerization conversion and glycidyl ester content in frying oil. This indicates a relationship between frying parameters and glycidyl ester formation (Aniołowska & Kita, 2016).
3. Elimination Techniques in Oils
Activated bleaching earth (ABE) has been effective in eliminating glycidyl esters from oils, transforming glycidyl palmitate into simpler compounds. This finding suggests potential applications of ABE in edible oil manufacturing to remove undesirable components (Shimizu et al., 2012).
4. Formation Mechanism in Edible Oils
Research on glycidyl esters in refined palm oil indicates that these contaminants are formed predominantly from diacylglycerols (DAG) at high temperatures, suggesting a need to control DAG levels and refining temperatures to limit glycidyl ester formation (Destaillats, Craft, Dubois, & Nagy, 2012).
5. Synthesis of Phospholipids from Glycidyl Phosphates
A study on the efficient synthesis of phospholipids using glycidyl phosphates revealed new methods to produce various phospholipids, including phosphatidic acids, from (S)-glycidol. This process provides insights into novel methods for phospholipid production (Lindberg, Ekeroth, & Konradsson, 2002).
特性
IUPAC Name |
oxiran-2-ylmethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324377 | |
| Record name | Glycidyl Palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl Palmitate | |
CAS RN |
7501-44-2 | |
| Record name | NSC406558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl Palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



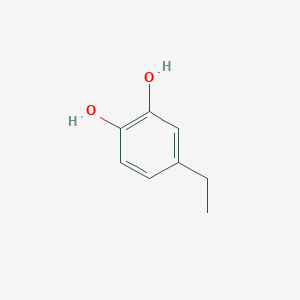

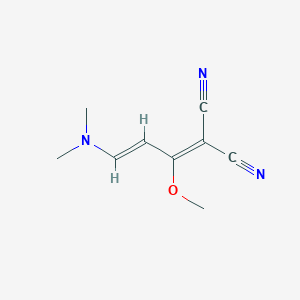
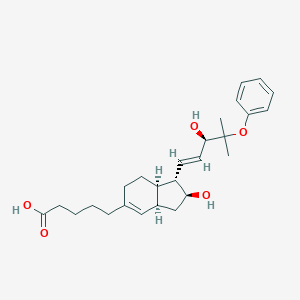

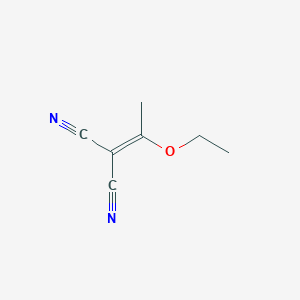
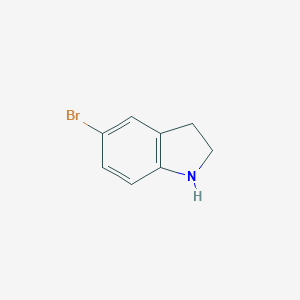
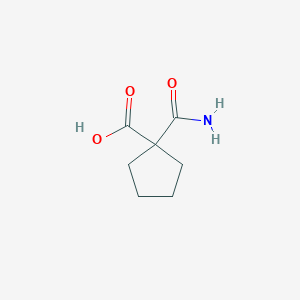
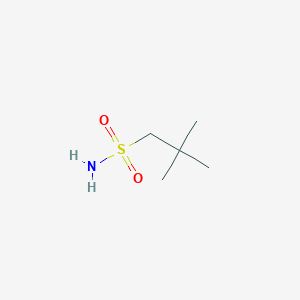
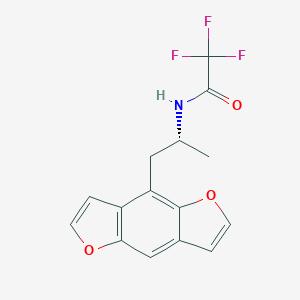

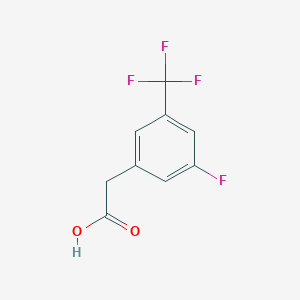
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
